Benzhydryl isonicotinate
Overview
Description
Benzhydryl isonicotinate is an organic compound that combines the benzhydryl group with isonicotinic acid. The benzhydryl group, also known as diphenylmethyl, is a common structural motif in organic chemistry, often found in pharmaceuticals due to its stability and reactivity. Isonicotinic acid, a derivative of nicotinic acid, is known for its applications in medicinal chemistry, particularly in the synthesis of anti-tuberculosis drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzhydryl isonicotinate can be synthesized through the esterification of benzhydrol with isonicotinic acid. The reaction typically involves the use of a dehydrating agent such as thionyl chloride (SOCl₂) to activate the carboxylic acid group of isonicotinic acid, followed by the addition of benzhydrol. The reaction is usually carried out in an inert solvent like dichloromethane (CH₂Cl₂) under reflux conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Benzhydryl isonicotinate undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form benzhydryl alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzhydryl group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under appropriate conditions.
Major Products Formed:
Oxidation: Benzhydryl cations and benzhydryl ketones.
Reduction: Benzhydryl alcohols.
Substitution: Various benzhydryl derivatives depending on the nucleophile used.
Scientific Research Applications
Benzhydryl isonicotinate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of benzhydryl isonicotinate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Benzhydryl Nicotinate: Similar structure but with nicotinic acid instead of isonicotinic acid.
Inositol Nicotinate: A vasodilator and source of niacin used in dietary supplements.
2-Methylalkyl Isonicotinates: Known for their fungicidal activity.
Uniqueness: Benzhydryl isonicotinate is unique due to its combination of the benzhydryl group and isonicotinic acid, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
benzhydryl pyridine-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO2/c21-19(17-11-13-20-14-12-17)22-18(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,18H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAXAFJGSEQQQGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)C3=CC=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10358382 | |
Record name | 4-Pyridinecarboxylic acid, diphenylmethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10358382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112981-39-2 | |
Record name | 4-Pyridinecarboxylic acid, diphenylmethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10358382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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